An In-depth Technical Guide to the Chemical Structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside
An In-depth Technical Guide to the Chemical Structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavone subclass, it is characterized by a specific arrangement of a trisaccharide moiety attached to the apigenin aglycone. This guide provides a detailed exploration of its chemical structure, the methodologies used for its characterization, and its potential biological significance, offering a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. The glycosylation of the apigenin core significantly influences its bioavailability, solubility, and biological activity, making a thorough understanding of its structure paramount for further research and development.
Molecular Structure and Properties
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring compound, notably isolated from Lonicera gracilipes var. glandulosa and Eleutherococcus sessiliflorus.[1][2] Its chemical identity is well-established, with key identifiers summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₁₉ | [3][4] |
| Molecular Weight | 740.66 g/mol | [3][4] |
| CAS Number | 174284-20-9 | [1] |
| IUPAC Name | 7-[(O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [2] |
The structure of this compound is comprised of two main components: the aglycone, apigenin, and a trisaccharide chain attached at the 7-position of the apigenin A-ring via an O-glycosidic bond.
The Aglycone: Apigenin
The foundational structure is apigenin (4′,5,7-trihydroxyflavone), a well-known flavone with a characteristic C6-C3-C6 backbone. This consists of two phenyl rings (A and B) and a heterocyclic C-ring containing an oxygen atom. The three hydroxyl groups at positions 4', 5, and 7 are key features that contribute to its biological activity and provide sites for glycosylation.
The Trisaccharide Moiety: (2G-rhamnosyl)gentiobioside
The sugar component is a branched trisaccharide. The core of this saccharide is gentiobiose, a disaccharide composed of two β-D-glucose units linked by a (1→6) glycosidic bond. The glucose unit that is directly attached to the apigenin at the 7-hydroxyl group has a rhamnose molecule attached to its 2-position. Specifically, it is an α-L-rhamnose linked via a (1→2) glycosidic bond. The full name of the trisaccharide is therefore O-α-L-rhamnopyranosyl-(1→2)-[O-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranose.
The complete chemical structure, as determined by chemical and physicochemical methods, is depicted below.[5]
Caption: Chemical structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.
Structure Elucidation: A Methodological Overview
The definitive structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside was elucidated through a combination of spectroscopic techniques and chemical methods. For a molecule of this complexity, a multi-faceted analytical approach is essential for unambiguous characterization.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the structure of novel natural products.
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¹H NMR: Provides information on the number and chemical environment of protons. For this molecule, characteristic signals would include those for the aromatic protons of the apigenin A and B rings, the olefinic proton at C-3, and the anomeric protons of the three sugar units. The coupling constants of the anomeric protons are crucial for determining the stereochemistry (α or β) of the glycosidic linkages.
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¹³C NMR: Reveals the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary). The chemical shifts of the carbons in the apigenin skeleton and the sugar moieties provide further confirmation of the overall structure.
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2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity within the molecule. For instance, HMBC experiments would show long-range correlations between the anomeric proton of the inner glucose and C-7 of apigenin, confirming the attachment point. Similarly, correlations between the anomeric proton of the rhamnose and C-2 of the inner glucose, and between the anomeric proton of the outer glucose and C-6 of the inner glucose, would definitively establish the trisaccharide sequence and branching.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide valuable information on the fragmentation pattern, which can help to deduce the sequence of the sugar units. The fragmentation typically involves the sequential loss of the sugar moieties, allowing for the determination of the mass of each sugar and the aglycone.
Chemical Methods
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Acid Hydrolysis: Complete acid hydrolysis of the molecule would cleave the glycosidic bonds, yielding the aglycone (apigenin) and the constituent monosaccharides (glucose and rhamnose). These can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Experimental Protocols
Isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside
The isolation of this compound from its natural sources, such as the leaves of Lonicera gracilipes var. glandulosa, typically involves the following steps:
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Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, to isolate the flavonoid glycosides.
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Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions, such as the n-butanol fraction.
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Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. This often involves:
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Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or polyamide to achieve a preliminary separation.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the compound to a high degree of purity.
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Caption: General workflow for the isolation of flavonoid glycosides.
Synthesis of Apigenin Glycosides
While often isolated from natural sources, the synthesis of flavonoid glycosides can also be achieved through chemical or enzymatic methods. These approaches are particularly useful for producing larger quantities of the compound or for creating novel derivatives for structure-activity relationship (SAR) studies.
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Chemical Synthesis: The chemical synthesis of a complex glycoside like Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a challenging multi-step process. It requires the use of protecting groups for the hydroxyl functions on both the aglycone and the sugar moieties to ensure regioselectivity. The glycosidic bonds are then formed sequentially, followed by deprotection to yield the final product.
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Enzymatic Synthesis: Biocatalysis using glycosyltransferases offers a more regio- and stereoselective alternative to chemical synthesis. This approach can simplify the synthesis by avoiding the need for extensive protection and deprotection steps. Specific enzymes can be used to transfer sugar moieties from an activated sugar donor (e.g., UDP-glucose) to the apigenin aglycone.
Biological Significance and Potential Applications
Apigenin and its various glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][6] The glycosylation pattern plays a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds.
Apigenin 7-O-(2G-rhamnosyl)gentiobioside, in particular, is of interest for its potential therapeutic applications in several areas:
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Metabolic Disorders: Research suggests that this compound may be useful in the investigation of diabetes and obesity.[3]
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Cardiovascular Diseases: Flavonoids are known for their cardioprotective effects, and this compound may contribute to the prevention or treatment of cardiovascular diseases.[3]
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Neurological Disorders: There is emerging interest in the role of flavonoids in neurological health, and Apigenin 7-O-(2G-rhamnosyl)gentiobioside is being explored for its potential in this area.[3]
The complex trisaccharide moiety may influence the compound's interaction with specific enzymes, transporters, or receptors, leading to its unique biological profile. Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this intricate natural product.
Conclusion
Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a structurally complex flavonoid glycoside with significant potential for further scientific investigation. Its well-defined chemical structure, characterized by a unique trisaccharide attached to the apigenin core, provides a foundation for understanding its chemical properties and biological activities. The methodologies for its isolation and characterization are well-established, and the potential for both chemical and enzymatic synthesis opens up avenues for further exploration and development. For researchers and professionals in drug discovery and development, a thorough understanding of the chemical intricacies of this molecule is the first step towards unlocking its full therapeutic potential.
References
- Kikuchi, M., & Matsuda, N. (1996). Flavone glycosides from Lonicera gracilipes var. glandulosa.
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CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]
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ACS Publications. (1996). Flavone Glycosides from Lonicera gracilipes var. glandulosa. Journal of Natural Products. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. Retrieved from [Link]
